molecular formula C23H19NO5S B11544472 N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B11544472
M. Wt: 421.5 g/mol
InChI Key: AMLGGCBIZZBTRI-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both sulfonamide and anthracene moieties in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene, is prepared through the oxidation of anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonation: The anthracene derivative is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    N-Benzylation: The sulfonated anthracene derivative is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the N-benzyl derivative.

    Hydroxyethylation: Finally, the N-benzyl derivative is reacted with ethylene oxide or ethylene glycol to introduce the hydroxyethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.

    Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its sulfonamide group suggests potential use as an antimicrobial agent or in the development of other therapeutic agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the anthracene moiety may intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide
  • N-benzyl-N,N-bis(2-hydroxyethyl)-1-dodecanaminium chloride

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19NO5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide

InChI

InChI=1S/C23H19NO5S/c25-13-12-24(15-16-6-2-1-3-7-16)30(28,29)17-10-11-20-21(14-17)23(27)19-9-5-4-8-18(19)22(20)26/h1-11,14,25H,12-13,15H2

InChI Key

AMLGGCBIZZBTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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